(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione
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Overview
Description
3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrol-2-one core, followed by the introduction of the hydroxy, methoxyethyl, methylbenzoyl, and phenyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-1-(2-ethoxyethyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-1-(2-methoxyethyl)-4-(4-chlorobenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
3-hydroxy-1-(2-methoxyethyl)-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21NO4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-14-8-10-16(11-9-14)19(23)17-18(15-6-4-3-5-7-15)22(12-13-26-2)21(25)20(17)24/h3-11,18,23H,12-13H2,1-2H3/b19-17+ |
InChI Key |
SKMCPJDDJHRULB-HTXNQAPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOC)C3=CC=CC=C3)O |
Origin of Product |
United States |
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